Mesityltriethoxysilane
Description
Mesityltriethoxysilane is an organosilicon compound with the molecular formula $ \text{C}{15}\text{H}{26}\text{O}3\text{Si} $. It features a mesityl group (2,4,6-trimethylphenyl) bonded to a silicon atom, along with three ethoxy ($\text{-OCH}2\text{CH}_3$) groups. This structure imparts unique properties, such as enhanced hydrolytic stability due to steric hindrance from the bulky mesityl substituent. The compound is widely used as a coupling agent in polymer composites, coatings, and adhesives, where it improves interfacial adhesion between organic and inorganic materials. Its ethoxy groups undergo hydrolysis in the presence of moisture, forming silanol ($\text{-SiOH}$) intermediates that facilitate crosslinking or surface bonding .
Properties
Molecular Formula |
C15H26O3Si |
|---|---|
Molecular Weight |
282.45 g/mol |
IUPAC Name |
triethoxy-(2,4,6-trimethylphenyl)silane |
InChI |
InChI=1S/C15H26O3Si/c1-7-16-19(17-8-2,18-9-3)15-13(5)10-12(4)11-14(15)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
ZPVOOHGAOUIGCO-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=C(C=C(C=C1C)C)C)(OCC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogous Silanes
Reactivity and Hydrolysis Kinetics
- Chlorosilanes (e.g., Methyltrichlorosilane) : High reactivity due to electronegative chlorine substituents. Hydrolysis releases HCl, requiring corrosion-resistant handling equipment .
- Ethoxysilanes (e.g., Tetraethyl silicate, this compound): Slower hydrolysis rates due to larger alkoxy groups. Ethanol byproduct is less corrosive, favoring applications in coatings and controlled crosslinking .
- This compound : The mesityl group reduces hydrolysis speed further via steric effects, enhancing shelf stability and compatibility with moisture-sensitive processes.
Research Findings and Contradictions
- highlights that acetoxysilanes like Methyltriacetoxysilane are optimal for rapid curing but may degrade acid-sensitive substrates. In contrast, this compound’s ethanol release makes it safer for delicate applications.
- and suggest that ethoxysilanes are generally less hazardous than chlorosilanes, aligning with this compound’s moderate reactivity profile.
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